![molecular formula C15H27NOSi2 B14232135 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine CAS No. 821806-72-8](/img/structure/B14232135.png)
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is an organosilicon compound that features a morpholine ring substituted with a tetramethyl-1-phenyldisilanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disilanyl reagent. One common method involves the use of chlorosilanes and a base to facilitate the substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of morpholine derivatives .
Aplicaciones Científicas De Investigación
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings
Mecanismo De Acción
The mechanism by which 4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of diverse chemical structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- Morpholine derivatives with different substituents on the silicon atoms
Uniqueness
4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine is unique due to its specific combination of a morpholine ring and a tetramethyl-1-phenyldisilanyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
821806-72-8 |
|---|---|
Fórmula molecular |
C15H27NOSi2 |
Peso molecular |
293.55 g/mol |
Nombre IUPAC |
trimethyl-[methyl-(morpholin-4-ylmethyl)-phenylsilyl]silane |
InChI |
InChI=1S/C15H27NOSi2/c1-18(2,3)19(4,15-8-6-5-7-9-15)14-16-10-12-17-13-11-16/h5-9H,10-14H2,1-4H3 |
Clave InChI |
BCCKJMVIONLXLO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(CN1CCOCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


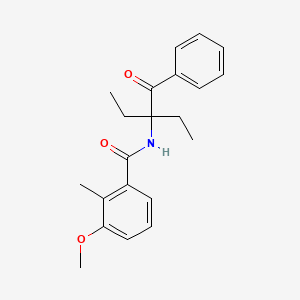
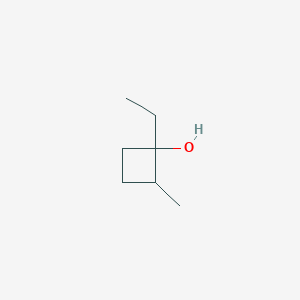

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
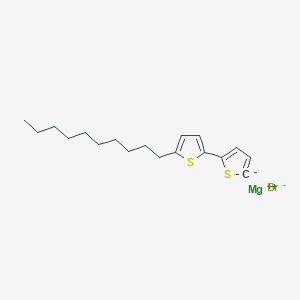
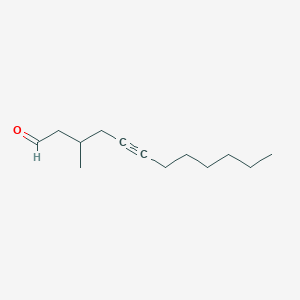
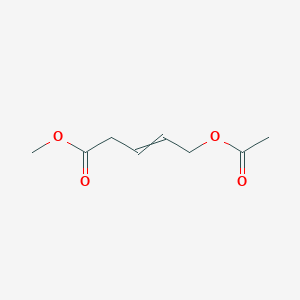
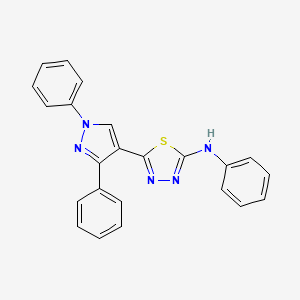
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
